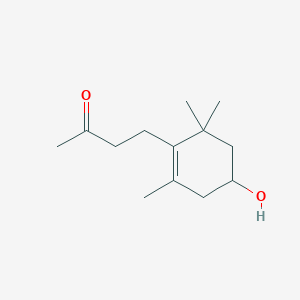
4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one is a chemical compound with the molecular formula C13H22O2. It is known for its unique structure, which includes a cyclohexene ring with hydroxy and trimethyl groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one can be achieved through several routes. One common method involves the reaction of β-ionone with appropriate reagents under controlled conditions. For instance, β-ionone can be reacted with thiosemicarbazide in ethanol, followed by the addition of diluted hydrochloric acid and refluxing at 80°C for an hour . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) and reducing agents like sodium borohydride.
Scientific Research Applications
4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may form hydrogen bonds with target molecules, influencing their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one can be compared with similar compounds such as:
β-Ionone: Shares a similar cyclohexene structure but differs in functional groups.
Dihydro-β-ionone: A reduced form of β-ionone with similar applications.
4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde: Another related compound with a different functional group arrangement. These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Properties
CAS No. |
131544-22-4 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
4-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)butan-2-one |
InChI |
InChI=1S/C13H22O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h11,15H,5-8H2,1-4H3 |
InChI Key |
KFZDTDKRRFEMEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


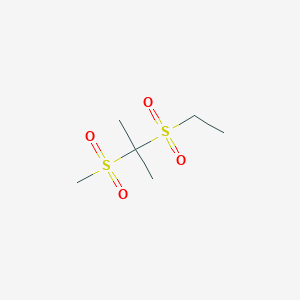

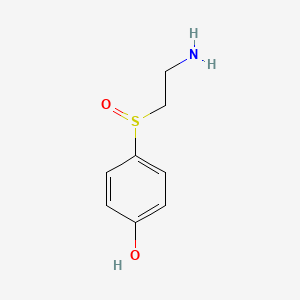

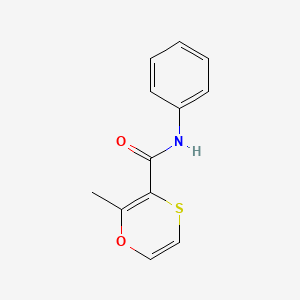
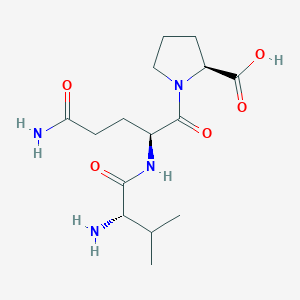
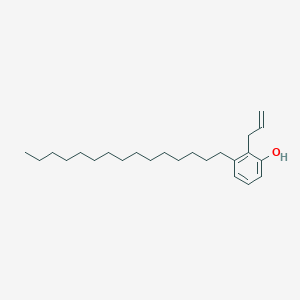
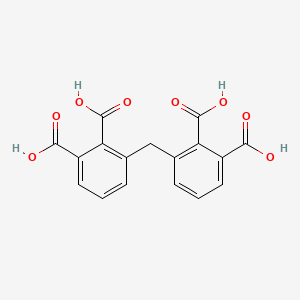
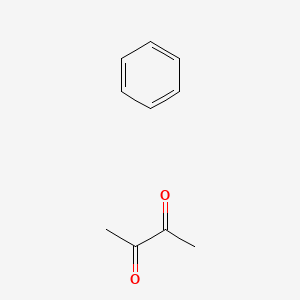

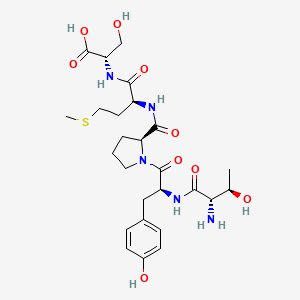
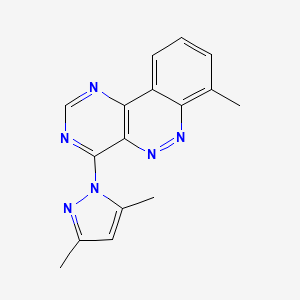
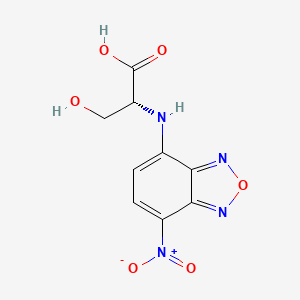
![Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]-](/img/structure/B14274031.png)
